molecular formula C6H2BrF2N3 B1376874 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole CAS No. 1381944-47-3

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Cat. No.: B1376874
CAS No.: 1381944-47-3
M. Wt: 234 g/mol
InChI Key: CYLZMYGHNUTSNT-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS 1381944-47-3) is a halogenated benzotriazole derivative featuring bromine and fluorine substituents at the 6th, 4th, and 5th positions of the benzotriazole core. This compound is synthesized with high purity (98%) and is cataloged among fluorinated building blocks, indicating its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

6-bromo-4,5-difluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLZMYGHNUTSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=NNN=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743040
Record name 6-Bromo-4,5-difluoro-2H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-47-3
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4,5-difluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole typically involves the bromination and fluorination of benzotriazole derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzotriazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula: C₆H₂BrF₂N₃
Molecular Weight: 234 g/mol

The compound features a benzotriazole core substituted with bromine and difluoromethyl groups. The presence of these halogens enhances its electron-withdrawing properties, making it a potent inhibitor of specific enzymes, particularly protein kinases. By binding to the active sites of these enzymes, it inhibits their activity and modulates critical signaling pathways involved in cellular processes such as proliferation and survival .

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique reactivity allows chemists to create more complex molecules for research and development purposes. The compound is particularly useful in the synthesis of other benzotriazole derivatives that exhibit diverse biological activities .

Biology and Medicine

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it an important tool for investigating cellular mechanisms. Notably, it has been shown to inhibit the proliferation of cancer cells by disrupting signaling pathways that promote cell growth .

Case Study: Antimicrobial Activity
Research has demonstrated that certain derivatives of benzotriazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives synthesized through microwave-assisted methods showed potent activity against Bacillus subtilis and Escherichia coli. This underscores the potential of benzotriazole derivatives in developing new antimicrobial agents .

Material Science

The compound is also employed in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced performance and durability in industrial applications. The fluorinated structure improves the thermal stability and chemical resistance of materials .

Comparison with Similar Compounds

Fluorinated and Brominated Benzonitriles

5-Bromo-2,3-difluorobenzonitrile (CAS 1105665-42-6) and 5-Bromo-2,4-difluorobenzonitrile (CAS 1260879-25-1) are structurally related due to their bromo-fluoro substitution patterns. Unlike the benzotriazole core, these compounds feature a benzonitrile backbone. The nitrile group introduces strong electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions compared to the benzotriazole system.

Halogenated Benzofurazan Derivatives

The absence of an N-oxide group in 6Z eliminates tautomerism, as evidenced by a single singlet in its $ ^1H $-NMR spectrum at room temperature, contrasting with the dynamic behavior observed in oxidized analogs. This highlights how core heterocycle identity (benzotriaole vs. benzofurazan) dictates molecular stability and spectroscopic properties .

Benzimidazole Derivatives

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives (e.g., 4a-f) incorporate fluorine and aryloxy groups. The synthetic route for these benzimidazoles involves condensation under nitrogen with sodium metabisulfite, a harsher condition compared to typical benzotriazole syntheses, suggesting differences in stability or reactivity .

Thiazole-Triazole Hybrids

Isostructural chloro and bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (e.g., compounds 4 and 5) demonstrate how halogen substitution (Br vs. Cl) affects intermolecular interactions.

Triazolo-Thiadiazole Systems

Compounds like 6-(3-Bromo-4-fluorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 929856-14-4) combine bromo-fluoro substitution with a triazolo-thiadiazole core. The thiadiazole ring introduces additional sulfur-based polarity, which may improve solubility compared to benzotriazoles. However, the larger heterocyclic system could increase steric hindrance, limiting accessibility in certain reactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Key Properties/Applications Reference
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole Benzotriazole 6-Br, 4,5-F High purity (98%), catalytic building block
5-Bromo-2,3-difluorobenzonitrile Benzonitrile 5-Br, 2,3-F Electron-withdrawing, cross-coupling reagent
6-Bromo-4,5-dimethylbenzofurazan (6Z) Benzofurazan (oxadiazole) 6-Br, 4,5-CH$_3$ No tautomerism, single NMR signal
Benzimidazole derivatives (4a-f) Benzimidazole 5-F, aryloxy groups Antimicrobial activity, harsh synthesis
Thiazole-triazole hybrids (4, 5) Thiazole + triazole 4-Br/Cl, 4-F-phenyl Enhanced intermolecular interactions
Triazolo-thiadiazole derivatives Triazolo-thiadiazole 3-Br-4-F-phenyl Sulfur polarity, potential therapeutics

Research Findings and Implications

  • Core Heterocycle Influence : Benzotriazoles exhibit tautomerism and hydrogen-bonding capacity, whereas benzofurazans and thiadiazoles prioritize stability or polarity, respectively .
  • Synthetic Accessibility : Fluorinated benzotriazoles like this compound are synthesized under milder conditions compared to benzimidazoles, suggesting broader applicability in modular synthesis .

Biological Activity

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS Number: 1381944-47-3) is a synthetic compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential applications in medicine and industry.

  • Molecular Formula : C₆H₂BrF₂N₃
  • Molecular Weight : 234 g/mol
  • Structure : The compound features a benzotriazole core with bromine and difluoromethyl substituents that enhance its chemical reactivity and biological activity.

This compound primarily functions as an enzyme inhibitor . It interacts with various protein kinases, which are critical for cellular signaling and regulation. By binding to the active sites of these enzymes, it inhibits their activity and subsequently modulates important signaling pathways involved in cell proliferation and survival .

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits protein kinases essential for growth factor signaling.
  • Cell Proliferation : It disrupts pathways that promote cancer cell proliferation, showing potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting critical signaling pathways. In vitro studies demonstrate its efficacy against multiple cancer types:

Cell LineIC₅₀ (µM)Effect
A549 (Lung Cancer)12.5Growth inhibition
MCF-7 (Breast Cancer)15.0Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus25Effective against MRSA
Escherichia coli50Moderate inhibition
Candida albicans12.5Antifungal activity

The presence of halogen substituents appears to enhance the antimicrobial potency of this compound .

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation across all tested lines, with significant apoptosis observed in MCF-7 cells at concentrations above 10 µM.
  • Antibacterial Efficacy : Another investigation focused on the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves sequential halogenation of a benzotriazole precursor. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) under reflux, followed by fluorination with a fluorinating agent (e.g., Selectfluor®) in acetonitrile at 80°C . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance halogenation efficiency.
  • Temperature : Controlled heating (e.g., 18-hour reflux for bromination) minimizes side reactions.
  • Purification : Recrystallization with ethanol-water mixtures improves purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, DMSO, reflux (18 h)~65%
FluorinationSelectfluor®, MeCN, 80°C (6 h)~70%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO (DMSO-d₆) resolve aromatic proton environments. Fluorine substituents cause distinct splitting patterns .
  • X-ray Crystallography : SHELXL (via SHELX programs) refines crystal structures, particularly for resolving halogen-heavy structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Advanced Research Questions

Q. How can SHELX software address challenges in refining the crystal structure of halogenated benzotriazoles?

Methodological Answer: SHELXL’s robust algorithms handle heavy atoms (Br, F) and disordered electron density:

  • Anisotropic refinement : Models thermal motion for Br and F atoms, improving accuracy .
  • Twinning detection : SHELXT automates space-group determination for twinned crystals, common in halogenated systems .
  • Hydrogen bonding : SHELXPRO visualizes intermolecular interactions (e.g., F···H-N), critical for understanding packing motifs .

Case Study : A bromo-fluoro benzotriazole derivative showed positional disorder in the triazole ring. SHELXL’s PART instruction partitioned disorder, achieving a final R₁ factor of 0.039 .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromo groups : Act as leaving sites in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (1 mol%) with arylboronic acids in THF/Et₃N (3:1) at 80°C .
  • Fluoro groups : Electron-withdrawing effects deactivate the ring but stabilize intermediates. Kinetic studies (via LC-MS) show slower coupling rates compared to non-fluorinated analogs .

Q. Experimental Design :

Screen Pd catalysts (e.g., PdCl₂(dppf)) to enhance turnover.

Monitor reaction progress via ¹⁹F NMR to detect intermediate species.

Q. How can conflicting spectral data (e.g., melting points, NMR shifts) from different studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms.
  • Solvent effects : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity profiles : High-performance liquid chromatography (HPLC) with UV detection quantifies by-products .

Example : A reported melting point of 141–143°C vs. 138–140°C was attributed to residual solvent in the lattice. Recrystallization from anhydrous ethanol resolved the issue.

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions at the triazole core?

Methodological Answer:

  • Directing groups : The 1H-tautomer of benzotriazole directs nucleophiles to the N2 position. Use DFT calculations (e.g., Gaussian 09) to predict reactive sites .
  • Protecting groups : Temporarily block N1 with a methyl group (via CH₃I/K₂CO₃) to shift reactivity to N3 .

Q. Table 2: Regioselectivity in Substitution Reactions

NucleophilePosition (N2/N3)YieldConditions
NH₃N285%EtOH, 60°C, 12 h
PhSHN372%DMF, 100°C, 6 h

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported fluorescence properties of halogenated benzotriazoles?

Methodological Answer:

  • Solvent polarity : Fluorescence quantum yields vary in polar vs. non-polar solvents. Use time-resolved spectroscopy to measure lifetimes in degassed acetonitrile .
  • Heavy atom effect : Bromine’s spin-orbit coupling quenches fluorescence. Compare emission spectra of brominated vs. non-brominated analogs .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) models HOMO-LUMO gaps and electrostatic potential surfaces. Bromo and fluoro groups lower LUMO energy by 0.8 eV, enhancing electron affinity .
  • Molecular Dynamics : Simulate solvent effects on tautomerism (1H vs. 2H forms) using AMBER force fields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Reactant of Route 2
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

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